2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
Overview
Description
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that features both tetrazole and thiazole moieties. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . Thiazoles, on the other hand, are sulfur-containing heterocycles that are also significant in medicinal chemistry for their biological activities .
Preparation Methods
The synthesis of 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves multiple steps, starting with the preparation of the tetrazole and thiazole intermediates. The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of azides with alkynes under mild conditions . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The final step involves coupling these intermediates under appropriate conditions to form the target compound.
Chemical Reactions Analysis
2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with various molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . The thiazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other tetrazole and thiazole derivatives, such as:
Candesartan: An angiotensin II receptor antagonist used to treat hypertension.
5-[4-(1H-1,2,4-Triazol-1-yl)phenyl]-2H-tetrazole: A compound with similar structural features but different biological activities.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3S3/c26-16(12-30-18-21-23-24-25(18)14-4-2-1-3-5-14)20-13-6-8-15(9-7-13)31(27,28)22-17-19-10-11-29-17/h1-11H,12H2,(H,19,22)(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVKUYLDWUUGGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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